molecular formula C19H23N3OS B14970021 N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclohexanecarboxamide

N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclohexanecarboxamide

Cat. No.: B14970021
M. Wt: 341.5 g/mol
InChI Key: BVUCIBUBTDYAOP-UHFFFAOYSA-N
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Description

N-({6-Phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)cyclohexanecarboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines an imidazo[2,1-b][1,3]thiazole core with a cyclohexanecarboxamide moiety, making it a promising candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({6-Phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)cyclohexanecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde or ketone in the presence of a catalyst. This reaction can be carried out under reflux conditions in solvents such as ethanol or 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields. Additionally, the use of green chemistry principles, such as catalyst-free conditions and environmentally benign solvents, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-({6-Phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-({6-Phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)cyclohexanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-({6-Phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. This compound has been shown to inhibit certain enzymes and receptors, such as Raf kinases and IGF-IR (insulin-like growth factor receptor). These interactions can disrupt key signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({6-Phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)cyclohexanecarboxamide stands out due to its unique combination of an imidazo[2,1-b][1,3]thiazole core with a cyclohexanecarboxamide moiety. This structural feature enhances its stability and bioactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]cyclohexanecarboxamide

InChI

InChI=1S/C19H23N3OS/c23-18(15-9-5-2-6-10-15)20-13-16-17(14-7-3-1-4-8-14)21-19-22(16)11-12-24-19/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,20,23)

InChI Key

BVUCIBUBTDYAOP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=CC=C4

Origin of Product

United States

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